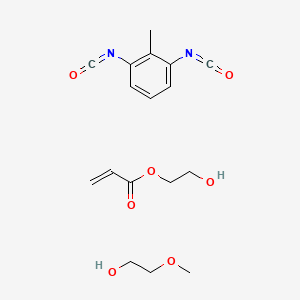
1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol is a complex organic compound that combines three distinct chemical entities. Each component contributes unique properties to the overall compound, making it valuable in various industrial and scientific applications. The compound is known for its reactivity and versatility, particularly in polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diisocyanato-2-methylbenzene is typically synthesized through the phosgenation of 2,6-diaminotoluene. The reaction involves the use of phosgene gas under controlled conditions to produce the diisocyanate compound .
2-hydroxyethyl prop-2-enoate is synthesized through the esterification of acrylic acid with ethylene glycol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and requires careful temperature control to achieve high yields .
2-methoxyethanol is produced by the reaction of ethylene oxide with methanol. This process is typically carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the reaction .
Industrial Production Methods
Industrial production of these compounds often involves large-scale reactors and continuous processing techniques to ensure consistent quality and high throughput. Safety measures are critical due to the reactivity of the chemicals involved, particularly phosgene and ethylene oxide .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diisocyanato-2-methylbenzene undergoes various reactions, including:
Addition reactions: with alcohols and amines to form urethanes and ureas.
Polymerization reactions: to produce polyurethanes.
2-hydroxyethyl prop-2-enoate participates in:
Free radical polymerization: to form polyacrylates.
Esterification reactions: with various acids.
2-methoxyethanol is involved in:
- Esterification reactions .
Nucleophilic substitution reactions: .
Common Reagents and Conditions
- Alcohols and amines for addition reactions with 1,3-diisocyanato-2-methylbenzene.
- Radical initiators for polymerization of 2-hydroxyethyl prop-2-enoate.
- Acids or bases for reactions involving 2-methoxyethanol .
Major Products
- Polyurethanes from 1,3-diisocyanato-2-methylbenzene.
- Polyacrylates from 2-hydroxyethyl prop-2-enoate.
- Various esters from 2-methoxyethanol .
Wissenschaftliche Forschungsanwendungen
1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol is used in:
- Polymer chemistry for the synthesis of advanced materials.
- Coatings and adhesives due to their strong bonding properties.
- Biomedical applications for drug delivery systems and biocompatible materials .
Wirkmechanismus
The compound exerts its effects through:
- Formation of strong covalent bonds with other molecules, particularly in polymerization reactions.
- Interaction with biological molecules in biomedical applications, facilitating targeted delivery and controlled release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Toluene diisocyanate : Similar in structure to 1,3-diisocyanato-2-methylbenzene but with different reactivity and applications .
- Ethylene glycol dimethacrylate : Similar to 2-hydroxyethyl prop-2-enoate but used in different polymerization contexts .
- Ethylene glycol monomethyl ether : Similar to 2-methoxyethanol but with different solvent properties .
Uniqueness
1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol is unique due to its combination of reactive functional groups, making it highly versatile for various applications in materials science and biomedical engineering .
Eigenschaften
Molekularformel |
C17H22N2O7 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
1,3-diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol |
InChI |
InChI=1S/C9H6N2O2.C5H8O3.C3H8O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-5(7)8-4-3-6;1-5-3-2-4/h2-4H,1H3;2,6H,1,3-4H2;4H,2-3H2,1H3 |
InChI-Schlüssel |
VEJFFKAOQRIQJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.COCCO.C=CC(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)
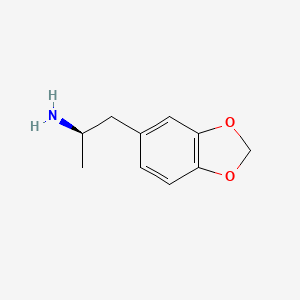
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14153710.png)
![4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B14153711.png)
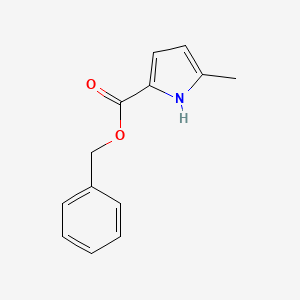
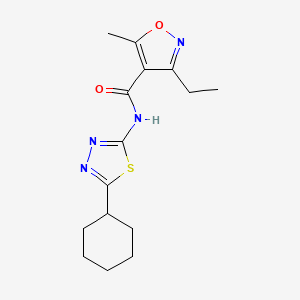
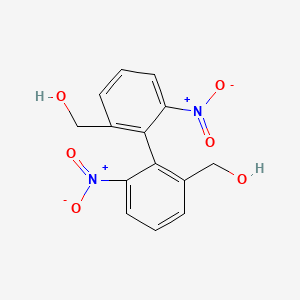
![(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane](/img/structure/B14153734.png)

![7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14153745.png)
![3-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B14153752.png)
![N-[(2-methylphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14153756.png)
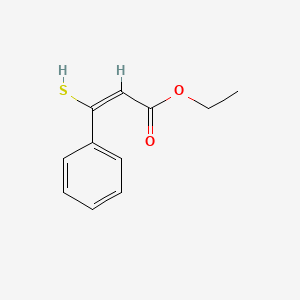
![5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B14153779.png)
